![molecular formula C9H12FN B1287233 (RS)-N-[1-(3-氟苯基)乙基]甲胺 CAS No. 820209-02-7](/img/structure/B1287233.png)

(RS)-N-[1-(3-氟苯基)乙基]甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

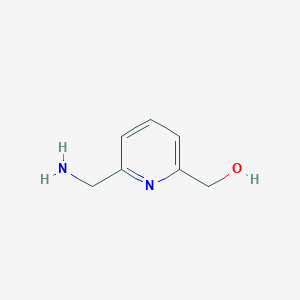

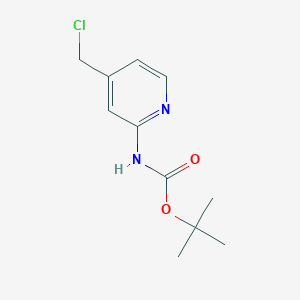

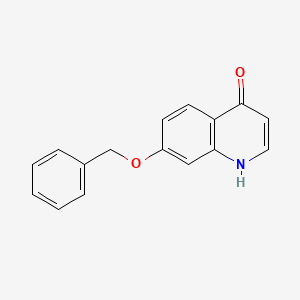

“(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine” is a chemical compound with the molecular formula C8H11FN . It is a derivative of amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair .

Molecular Structure Analysis

The molecular structure of “(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine” is based on its molecular formula, C8H11FN . It consists of a fluorophenyl group attached to an ethylmethylamine group. The exact structure would require more specific information or computational chemistry methods to determine .Chemical Reactions Analysis

Amines, such as “(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine”, are known to act as weak bases due to the lone pair of electrons on the nitrogen atom . They can accept a proton from water to form substituted ammonium ions .科学研究应用

药代动力学增强

提高白藜芦醇 (RSV) 等化合物的口服生物利用度和有益作用一直是研究的重点。已经开发了各种方法学方法,包括纳米封装和合成具有不同取代基的衍生物,以增强 RSV 的药代动力学特性。该研究强调了将类似策略应用于提高相关苯乙胺衍生物的生物利用度的潜力 (Chimento、De Amicis、Sirianni、Sinicropi、Puoci、Casaburi、Saturnino 和 Pezzi,2019)。

神经化学和神经毒性研究

对 MDMA 及其衍生物的神经化学和神经毒性的研究,包括对其作用、耐受性和潜在治疗用途的研究,为理解相关化合物的神经影响提供了框架。这些研究表明检查苯乙胺的神经化学途径和潜在治疗或不良作用的重要性 (McKenna 和 Peroutka,1990)。

生物利用度和递送系统

通过各种制剂开发新的递送系统以提高 RSV 等化合物的生物利用度,这是一个重要的研究领域。这些进展表明,类似的策略有可能用于提高相关苯乙胺衍生物的递送和有效性 (Santos、Veiga 和 Ribeiro,2011)。

分析和生物医学应用

拉曼光谱及其修改已广泛应用于生物和医学研究,包括类胡萝卜素和脂质等生物分子的研究。这强调了在苯乙胺及其衍生物的研究中利用此类分析技术用于各种生物医学应用的潜力 (Allakhverdiev、Khabatova、Kossalbayev、Zadneprovskaya、Rodnenkov、Martynyuk、Maksimov、Alwasel、Tomo 和 Allakhverdiev,2022)。

作用机制

Target of Action

Similar compounds in the amphetamine family often target monoamine transporters, particularly those for dopamine and norepinephrine .

Mode of Action

It is known that similar compounds act as monoamine releasers, with a higher selectivity for dopamine and norepinephrine release over serotonin . This suggests that (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine may interact with its targets in a similar manner.

Biochemical Pathways

Based on its similarity to other amphetamines, it can be inferred that it may affect the dopaminergic and noradrenergic pathways, leading to increased levels of these neurotransmitters in the synaptic cleft .

Pharmacokinetics

Similar compounds in the amphetamine family are known to have a rapid onset of action (20 - 60 minutes), a relatively short elimination half-life (90 minutes), and a duration of action of 2 - 3 hours . These properties may impact the bioavailability of the compound.

Result of Action

Based on its similarity to other amphetamines, it can be inferred that it may lead to increased levels of dopamine and norepinephrine in the synaptic cleft, potentially leading to stimulant effects .

安全和危害

The safety and hazards associated with “(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine” would depend on its specific physical and chemical properties, as well as how it is handled and used. General safety measures for handling amines include using appropriate personal protective equipment and following good laboratory practices .

生化分析

Biochemical Properties

(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine and MAO can lead to the inhibition of the enzyme, affecting the levels of monoamines in the body .

Cellular Effects

The effects of (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine has been shown to affect the signaling pathways involving neurotransmitters, leading to changes in gene expression and metabolic activities within the cells .

Molecular Mechanism

At the molecular level, (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with MAO, for instance, results in the inhibition of the enzyme, which in turn affects the breakdown of monoamines and alters gene expression related to neurotransmitter regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine have been associated with neurotoxicity and other adverse effects in animal studies .

Metabolic Pathways

(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s interaction with MAO, for example, affects the metabolic flux and levels of metabolites related to neurotransmitter regulation .

Transport and Distribution

The transport and distribution of (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its biochemical activity and interactions with other biomolecules .

属性

IUPAC Name |

1-(3-fluorophenyl)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBFMZHXSLJFMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611635 |

Source

|

| Record name | 1-(3-Fluorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820209-02-7 |

Source

|

| Record name | 1-(3-Fluorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)

![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)

![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene](/img/structure/B1287188.png)